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Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

In the landscape of pharmacological tools for studying Transient Receptor Potential (TRP)
channels, AC1903 and ML204 have emerged as key inhibitors for dissecting the roles of
specific TRPC subfamilies. This guide provides a comprehensive comparison of their efficacy,
selectivity, and mechanisms of action, supported by experimental data to aid researchers in
selecting the appropriate tool for their studies. While both compounds have been utilized as
inhibitors of the TRPC4/5 subfamily, recent evidence suggests a more complex selectivity
profile for AC1903, warranting a careful evaluation of their respective properties.

Quantitative Efficacy and Selectivity

The inhibitory potency of AC1903 and ML204 has been characterized across various TRP
channels using cellular assays. The half-maximal inhibitory concentration (IC50) values from
these studies are summarized below, providing a quantitative basis for comparison.
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AC1903 IC50 ML204 IC50
Target Channel Assay Type Reference
(M) (M)
2.9 (9-fold less Calcium Influx /
TRPC5 4.06 - 18 potent than on Electrophysiolog [11[21[3]
TRPC4) y
Calcium Influx /
TRPC4 1.8-18 0.96 - 2.9 Electrophysiolog [1][4][5][6]
y
TRPC3 5.2 Modest Inhibition  Calcium Influx [1][5]
~18 (19-fold less
TRPC6 15 potent than on Calcium Influx [1][5116]
TRPC4)
No significant )
TRPV4 19 o Calcium Influx [1]
inhibition
o Calcium Influx /
Weak to no No significant )
TRPV1 T Electrophysiolog (11061171
effect inhibition
y
o Calcium Influx /
No significant )
TRPA1 Not Reported o Electrophysiolog [6][7]
inhibition
y
o Calcium Influx /
No significant )
TRPMS8 Not Reported o Electrophysiolog [6][7]
inhibition
y

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and
activation method used. Direct comparison between studies should be made with caution.

Initial reports positioned AC1903 as a specific and selective inhibitor of TRPC5.[2][8] However,
more recent comprehensive profiling has revealed that AC1903 inhibits multiple TRPC
channels, including TRPC3, TRPC4, TRPC5, and TRPC6, as well as TRPV4, with IC50 values
in the low micromolar range.[1][8] This broader selectivity profile suggests that AC1903 should
be considered a non-selective TRPC inhibitor.[1]
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In contrast, ML204 demonstrates a more defined selectivity for TRPC4 and TRPCS5 channels.
[6][9] It is a potent inhibitor of TRPC4 with an IC50 of approximately 1 uM in fluorescent-based
assays and around 3 UM in electrophysiological recordings.[5][10] Its selectivity against TRPC6
is notably high, at 19-fold less potency compared to TRPCA4.[5][6] Furthermore, ML204 shows
minimal to no activity against a panel of other TRP channels, including TRPV1, TRPV3,
TRPAL, and TRPMS, at concentrations up to 20 uM.[6][7]

Mechanism of Action

Both AC1903 and ML204 are understood to act as direct channel blockers. Evidence for
ML204 suggests that its inhibitory action is independent of the G-protein coupled receptor
(GPCR) activation pathway, indicating a direct interaction with the TRPC4 channel protein
itself.[4][6][7] This is supported by experiments showing that ML204 can block TRPC4 currents
activated by different mechanisms, including direct G-protein activation with GTPyS.[6][7] The
precise binding site and the exact mechanism of channel pore occlusion for both inhibitors are
still subjects of ongoing investigation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for TRPC4/5 channel
activation and inhibition, as well as a typical experimental workflow for characterizing inhibitors
like AC1903 and ML204.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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